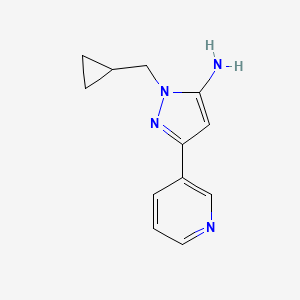

1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine

Description

1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine (molecular formula: C₁₂H₁₄N₄, molecular weight: 214.27 Da) is a pyrazole derivative featuring a cyclopropylmethyl group at position 1 and a pyridin-3-yl substituent at position 3 of the pyrazole ring.

Properties

IUPAC Name |

2-(cyclopropylmethyl)-5-pyridin-3-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c13-12-6-11(10-2-1-5-14-7-10)15-16(12)8-9-3-4-9/h1-2,5-7,9H,3-4,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBIBGNTXKWHRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)C3=CN=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine generally involves multi-step organic transformations including:

Pyrazole Ring Formation: Typically achieved by cyclocondensation of hydrazine derivatives with β-diketones or β-ketonitriles. This step constructs the pyrazole core with the desired substitution pattern.

Introduction of the Pyridin-3-yl Group: This is often accomplished via cross-coupling reactions such as Suzuki-Miyaura coupling, where a halogenated pyrazole intermediate is coupled with a pyridin-3-yl boronic acid or ester under palladium catalysis.

Cyclopropylmethyl Group Installation: The N-1 position cyclopropylmethyl substituent can be introduced by alkylation of the pyrazole nitrogen using cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions.

Amino Group Placement: The amino group at the 5-position can be introduced either by direct formation during pyrazole ring synthesis or by subsequent amination reactions.

Representative Synthetic Scheme:

| Step | Reaction Type | Reagents / Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclocondensation | Hydrazine + β-ketonitrile or β-diketone, acid catalyst, ethanol solvent | Pyrazole ring with substituents |

| 2 | Halogenation (if needed) | NBS or similar halogenating agent | Halogenated pyrazole intermediate |

| 3 | Suzuki-Miyaura Coupling | Pd catalyst, pyridin-3-yl boronic acid, base, solvent (e.g., toluene/water) | Introduction of pyridin-3-yl group |

| 4 | N-Alkylation | Cyclopropylmethyl bromide, base (e.g., K₂CO₃), DMF, 60-80°C | Installation of cyclopropylmethyl group |

| 5 | Amination (if post-functionalization) | Ammonia or amine source, suitable catalyst or conditions | Amino group at C-5 position |

Industrial Production Considerations

Multi-Step Synthesis: Industrial scale synthesis favors convergent routes that minimize purification steps and maximize yield. The use of continuous flow reactors can enhance heat and mass transfer, improving reaction efficiency and safety.

Green Chemistry Principles: Selection of less toxic solvents, recyclable catalysts, and minimizing hazardous reagents are key to sustainable production. For example, aqueous solvent systems and ligand-free palladium catalysts are increasingly adopted.

Purification: Crystallization and chromatographic methods are optimized to achieve high purity, essential for pharmaceutical or advanced material applications.

Comparative Data Table of Synthetic Approaches

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Cyclocondensation | Acid-catalyzed ring closure of hydrazine and diketones | Straightforward, high yield | Sensitive to moisture, side reactions possible |

| Suzuki-Miyaura Coupling | Pd-catalyzed cross-coupling of halopyrazole and pyridinyl boronic acid | High regioselectivity, mild conditions | Requires expensive Pd catalyst, sensitive to air/moisture |

| N-Alkylation | Alkylation with cyclopropylmethyl halide under basic conditions | Efficient installation of substituent | Possible over-alkylation, requires careful base selection |

| Amination | Direct or post-ring formation amination | Versatile, can be selective | May require harsh conditions or additional steps |

Characterization and Research Findings

NMR Spectroscopy: ¹H NMR shows characteristic signals for cyclopropyl protons (δ ~0.7–1.2 ppm), pyrazole ring protons, and pyridinyl aromatic protons (δ 7.0–9.0 ppm). ¹³C NMR confirms carbons of cyclopropyl (δ 8–12 ppm), pyrazole, and pyridine rings.

Mass Spectrometry: High-resolution MS confirms molecular ion peaks consistent with the molecular formula. Fragmentation patterns support the substitution pattern.

IR Spectroscopy: NH₂ stretching vibrations appear around 3250–3350 cm⁻¹; C-N and aromatic ring vibrations are observed in the 1500–1650 cm⁻¹ range.

Yields and Purity: Optimized synthetic protocols report overall yields in the range of 50–75%, with purity >95% after purification.

Summary Table of Preparation Methods and Conditions

| Step | Reagents/Conditions | Temperature | Solvent | Catalyst/Base | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pyrazole ring formation | Hydrazine + β-ketonitrile, p-TsOH | Reflux (~78°C) | Ethanol | p-Toluenesulfonic acid | 70–80 | Acidic catalysis enhances cyclization |

| Halogenation (if needed) | NBS or similar | 0–25°C | Dichloromethane | None | 80–90 | Controls regioselectivity |

| Suzuki coupling | Pd(PPh₃)₄, pyridin-3-yl boronic acid, K₂CO₃ | 80–110°C | Toluene/water | Pd catalyst, base | 65–75 | Inert atmosphere required |

| N-Alkylation | Cyclopropylmethyl bromide, K₂CO₃ | 60–80°C | DMF | Potassium carbonate | 60–70 | Avoids over-alkylation |

| Amination (if post-step) | Ammonia or amine source | Variable | Variable | Catalyst or base as needed | Variable | Depends on precursor |

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridin-3-yl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine exhibit promising anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle regulation. The specific substitution patterns on the pyrazole ring can significantly influence the compound's activity against various cancer types, including breast and lung cancers .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism of action often involves the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Studies have demonstrated that similar pyrazole derivatives possess significant antibacterial and antifungal properties, potentially useful in developing new antibiotics to combat resistant strains of bacteria .

Agriculture

Pesticide Development

In agricultural research, compounds like this compound are being explored as potential pesticides. Their ability to disrupt biological pathways in pests can lead to effective pest control strategies while minimizing environmental impact. Research indicates that these compounds may act as insect growth regulators or disrupt hormonal systems in target pests, leading to reduced populations without harming beneficial insects .

Material Science

Polymer Chemistry

In material science, derivatives of pyrazole are being studied for their applications in polymer chemistry. Specifically, they can serve as monomers or cross-linking agents in the synthesis of advanced materials with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can lead to materials with improved performance characteristics for use in various industrial applications .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer | Induces apoptosis, disrupts cell cycle |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antimicrobial | Effective against resistant bacteria | |

| Agriculture | Pesticide Development | Disrupts hormonal systems in pests |

| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical properties |

Case Studies

- Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted a series of pyrazole derivatives that showed significant activity against breast cancer cell lines. The lead compound demonstrated an IC50 value lower than many existing chemotherapeutics, indicating its potential for further development .

- Anti-inflammatory Studies : Research conducted by a team at a prominent university revealed that a pyrazole-based compound significantly reduced inflammation markers in animal models of arthritis, suggesting its viability as a therapeutic agent .

- Agricultural Application : A field trial demonstrated that a formulation containing a pyrazole derivative effectively controlled aphid populations on crops without adversely affecting beneficial insects, showcasing its potential as an environmentally friendly pesticide.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl and pyridin-3-yl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations at Position 1

- Cyclopropylmethyl vs. Methyl or Ethyl: N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (C₁₀H₁₄N₄, MW 202.24 Da) has an ethyl group at position 1 and a methyl group at position 5. Its ESIMS m/z 203 ([M+H]) suggests lower molecular weight and lipophilicity compared to the cyclopropylmethyl analog .

Cyclopropylmethyl vs. Phenyl :

Substituent Variations at Position 3

- Pyridin-3-yl vs. Pyridin-2-yl: 1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine (C₁₂H₁₄N₄, MW 214.27 Da) is a positional isomer of the target compound.

Pyridin-3-yl vs. Halogenated or Trifluoromethyl Groups :

Physicochemical Properties

| Compound Name | Substituent (Position 1) | Substituent (Position 3) | Molecular Weight (Da) | Key Feature(s) |

|---|---|---|---|---|

| 1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine | Cyclopropylmethyl | Pyridin-3-yl | 214.27 | Balanced lipophilicity and steric bulk |

| N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | Ethyl, methyl | Pyridin-3-yl | 202.24 | Lower metabolic stability |

| 1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine | 3-Chlorophenyl | Trifluoromethyl | 261.63 | Enhanced electron-withdrawing effects |

| 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | Methyl | Pyridin-3-yl | 162.19 | Reduced steric hindrance |

Biological Activity

1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropylmethyl group attached to a pyrazole ring, with a pyridin-3-yl moiety. The molecular formula is , and it has a molecular weight of approximately 228.29 g/mol. Its unique structure contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 228.29 g/mol |

| CAS Number | 2098137-86-9 |

Antimicrobial Activity

This compound has shown promising antimicrobial properties. A study involving derivatives of pyrazole reported significant antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyrazole ring could enhance antimicrobial efficacy.

Anti-inflammatory Effects

Research indicates that pyrazole derivatives, including this compound, exhibit anti-inflammatory properties. Pyrazole compounds are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have demonstrated that certain derivatives can reduce inflammation markers in cell cultures .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. In silico studies have indicated that it may interact with specific cancer-related targets, such as protein kinases involved in cell proliferation . Further experimental validation is necessary to confirm these findings.

The biological activity of this compound can be attributed to its ability to bind selectively to various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and bacterial metabolism.

- Receptor Modulation : It may modulate receptor activity related to pain and inflammation, similar to other pyrazole derivatives.

- Cell Cycle Interference : Potential interactions with cell cycle regulators could explain its anticancer properties.

Case Studies

Several case studies have highlighted the biological effects of related compounds:

- Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and screened for antibacterial activity. Compounds with similar structural features showed effective inhibition against common pathogens .

- Anti-inflammatory Activity : In a study assessing the anti-inflammatory properties of pyrazole compounds, several derivatives exhibited significant inhibition of COX enzymes, leading to reduced inflammation in animal models .

Q & A

Q. What are the common synthetic routes for preparing 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine?

The synthesis typically involves cyclization of hydrazine derivatives with substituted ketones or aldehydes. A representative method includes reacting cyclopropanemethylamine with pyridinyl-substituted propenones under acidic or basic conditions. For example, dichloromethane, triethylamine, and acid chlorides are used to acylate the amine group, followed by cyclization and purification via column chromatography (hexane:ethyl acetate) . Key steps include controlling reaction temperatures (0–5°C for acylation, room temperature for cyclization) and monitoring progress via TLC.

Q. How is the compound characterized after synthesis?

Characterization relies on spectral and analytical techniques:

- 1H/13C NMR : To confirm substituent positions and cyclopropane integration (e.g., δ 0.71–0.92 ppm for cyclopropane protons, δ 8.28–8.87 ppm for pyridine protons) .

- HRMS/ESI-MS : To verify molecular weight (e.g., m/z 215 [M+H]+ for similar pyrazole derivatives) .

- IR Spectroscopy : Peaks at ~3250 cm⁻¹ (N-H stretch) and ~1680 cm⁻¹ (C=O/C=N stretch) confirm functional groups .

- Elemental Analysis : To validate purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What are the preliminary biological screening methods for this compound?

Initial screening focuses on in vitro assays:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

- Anti-inflammatory Potential : COX-1/2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence biological activity?

Substituents like cyclopropylmethyl and pyridinyl groups modulate activity through steric and electronic effects:

- Cyclopropylmethyl : Enhances metabolic stability by reducing oxidative metabolism .

- Pyridinyl : Improves solubility and facilitates π-π stacking with target proteins (e.g., enzyme active sites) .

Comparative studies with analogs (e.g., methyl or phenyl substituents) reveal that bulky groups at the 1-position increase selectivity for microbial targets over mammalian cells .

Q. How can contradictory spectral or biological data be resolved?

Contradictions arise from tautomerism or impurities:

- Tautomerism : Use 2D NMR (e.g., NOESY) to distinguish between 1H-pyrazole and 2H-pyrazole tautomers .

- Impurities : Recrystallization or preparative HPLC (C18 column, acetonitrile/water gradient) improves purity .

For biological discrepancies, repeat assays with higher-purity batches and validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What computational methods predict the compound’s reactivity or binding modes?

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., bacterial dihydrofolate reductase) .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst Screening : Copper(I) bromide or cesium carbonate improves coupling reactions (e.g., Buchwald-Hartwig amination) .

- Solvent Optimization : Replace dichloromethane with DMSO for better solubility of intermediates .

- Flow Chemistry : Continuous flow reactors enhance reproducibility and reduce reaction times .

Methodological Considerations Table

Key Challenges in Research

- Stereochemical Complexity : Cyclopropane ring strain may lead to unexpected side reactions (e.g., ring-opening under acidic conditions) .

- Data Reproducibility : Variations in enzyme sources (e.g., recombinant vs. native COX-2) can skew bioactivity results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.